molecular formula C6H12O3 B8766131 6-methoxytetrahydro-2H-pyran-3-ol CAS No. 28194-32-3

6-methoxytetrahydro-2H-pyran-3-ol

Cat. No.: B8766131
CAS No.: 28194-32-3
M. Wt: 132.16 g/mol
InChI Key: MGCVEMGADCDADD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxytetrahydro-2H-pyran-3-ol is a heterocyclic compound featuring a tetrahydropyran core substituted with a methoxy group at position 6 and a hydroxyl group at position 3. The compound’s structure combines ether and alcohol functionalities, influencing its polarity, solubility, and reactivity.

Properties

CAS No.

28194-32-3

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

6-methoxyoxan-3-ol

InChI

InChI=1S/C6H12O3/c1-8-6-3-2-5(7)4-9-6/h5-7H,2-4H2,1H3

InChI Key

MGCVEMGADCDADD-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(CO1)O

Origin of Product

United States

Preparation Methods

The synthesis of 6-methoxytetrahydro-2H-pyran-3-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of 3,4-dihydro-2H-pyran using a catalyst such as Raney nickel . Another approach is the reaction of alcohols with 3,4-dihydropyran to form tetrahydropyranyl ethers, which can then be further modified to introduce the methoxy group . Industrial production methods often involve large-scale hydrogenation processes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-methoxytetrahydro-2H-pyran-3-ol undergoes various chemical reactions, including:

Scientific Research Applications

6-methoxytetrahydro-2H-pyran-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Some derivatives have shown promise in pharmaceutical research for their therapeutic properties.

    Industry: It is used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism by which 6-methoxytetrahydro-2H-pyran-3-ol exerts its effects involves interactions with specific molecular targets. The methoxy and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to the formation of various products depending on the reaction conditions .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
6-Methoxytetrahydro-2H-pyran-3-ol (Target) 6-OCH₃, 3-OH C₆H₁₂O₃ 132.16 High polarity; pharmaceutical intermediate
6-Methoxy-2H-pyran-3(6H)-one 6-OCH₃, 3-C=O C₆H₈O₃ 128.13 Electrophilic reactivity; ketone synthesis
Linalool Oxide 2,2,6-Trimethyl, 6-vinyl, 3-OH C₁₀H₁₈O₂ 170.25 Lipophilic; flavors/fragrances
(2S,3R,6R)-...tetrahydro-2H-pyran-3-ol 4,4-OCH₃, 6-CH₃, hydroxyallyl C₁₂H₂₂O₅ 246.30 Stereochemical scaffolds; low yield
4,5-Bis(allyloxy)-...2H-pyran-3-ol 4,5-OCH₂CH₂CH₂, 2-CH₂OH, 6-OCH₃ C₁₄H₂₂O₆ 286.32 Multifunctional reactivity

Research Findings and Trends

  • Steric Effects : Bulky substituents (e.g., in ) reduce synthetic yields but enhance stereochemical utility in drug discovery .
  • Application-Driven Design : Lipophilic derivatives like linalool oxide prioritize volatility for fragrances, whereas polar analogs (e.g., target compound) are suited for aqueous-phase reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.